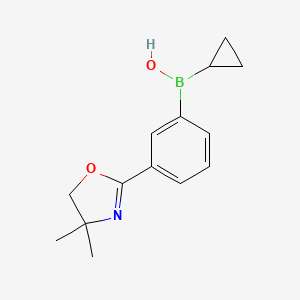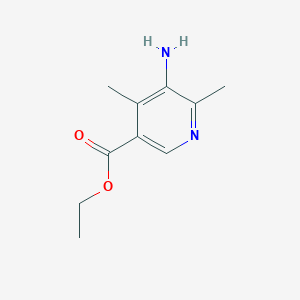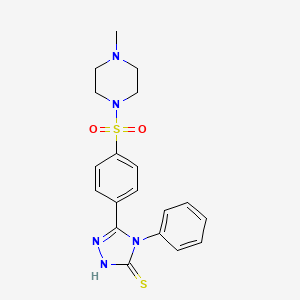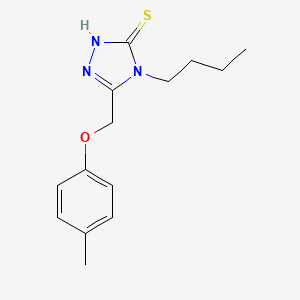![molecular formula C5H8Br2N2S B11764283 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide is a heterocyclic compound with significant interest in the field of medicinal chemistry. It is known for its unique structure, which combines a pyrrole ring with a thiazole ring, making it a valuable scaffold for the development of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with a thioamide under acidic conditions to form the desired heterocyclic structure . The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole hydrochloride
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 2-Methyl-7-(4-nitrophenyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyridine-4-one derivatives
Uniqueness
What sets 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide apart from similar compounds is its specific combination of a pyrrole and thiazole ring, which imparts unique electronic and steric properties. These properties make it particularly effective in binding to certain molecular targets, enhancing its potential as a pharmacological agent .
Eigenschaften
Molekularformel |
C5H8Br2N2S |
|---|---|
Molekulargewicht |
288.01 g/mol |
IUPAC-Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide |
InChI |
InChI=1S/C5H6N2S.2BrH/c1-4-5(2-6-1)8-3-7-4;;/h3,6H,1-2H2;2*1H |
InChI-Schlüssel |
KXCLRFYFZJUTAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)SC=N2.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
![8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)

![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)


